molecular formula C8H8BrNO3 B1339018 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene CAS No. 85598-13-6

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene

Cat. No.: B1339018
CAS No.: 85598-13-6
M. Wt: 246.06 g/mol
InChI Key: RZOPBDDNOSELGK-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is a brominated aromatic compound featuring a benzene ring substituted with methoxy (-OCH₃), methyl (-CH₃), nitro (-NO₂), and bromo (-Br) groups at positions 4, 2, 3, and 1, respectively. This substitution pattern creates a unique electronic and steric environment, influencing its reactivity, stability, and applications in organic synthesis.

Preparation Methods

The synthesis of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene typically involves multi-step reactions. One common method includes the nitration of 4-bromo-2-methylphenol, followed by methylation of the hydroxyl group to form the methoxy group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and methyl iodide or dimethyl sulfate for methylation .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions to ensure high yield and purity. These methods often involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is a strong electron-withdrawing group. This makes the aromatic ring less reactive towards electrophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 1-bromo-4-methoxy-2-methyl-3-aminobenzene .

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene has the molecular formula C8_8H8_8BrNO3_3 and a molecular weight of 246.06 g/mol. The compound features a bromine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring. Its structure allows it to participate in various chemical reactions, making it versatile for synthetic applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for various transformations, such as:

  • Electrophilic Aromatic Substitution : The nitro group enhances the reactivity of the aromatic ring towards electrophiles.
  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new compounds.
  • Reduction Reactions : The nitro group can be reduced to an amino group, leading to derivatives with potential biological activity.

Material Science

In material science, this compound is utilized in the development of novel materials with specific electronic or optical properties. Its unique structure contributes to the creation of materials that can be employed in sensors or electronic devices.

Biological Studies

The compound is valuable in biological research, particularly in studying enzyme mechanisms and developing enzyme inhibitors. Its structural similarity to certain biological substrates allows it to interact with enzymes and proteins, providing insights into biochemical pathways.

Research indicates that this compound exhibits potential pharmacological properties:

Cytotoxicity and Anticancer Potential

Nitroaromatic compounds have been documented to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. Studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation effectively.

Antimicrobial Activity

Investigations into nitro-substituted benzenes indicate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Case Studies

Several case studies highlight the biological activity and applications of this compound:

  • Study on Cytotoxic Effects : Research demonstrated that related nitroaromatic compounds could inhibit tumor cell proliferation with IC values in the micromolar range.
  • Antimicrobial Evaluation : A study found that compounds with similar structures exhibited notable antibacterial effects, indicating their potential as antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene in chemical reactions involves its functional groups. The nitro group, being electron-withdrawing, influences the reactivity of the aromatic ring, making it less susceptible to electrophilic attack. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their substitution patterns are summarized below:

Compound Name Substituent Positions Molecular Formula Molecular Weight CAS Number Key References
1-Bromo-4-methoxy-2-methyl-3-nitrobenzene 1-Br, 4-OCH₃, 2-CH₃, 3-NO₂ C₈H₇BrNO₃ Not provided Not available N/A
2-Bromo-1-methoxy-3-nitrobenzene 2-Br, 1-OCH₃, 3-NO₂ C₇H₆BrNO₃ 232.03 67853-37-6
4-Bromo-1-nitrobenzene 4-Br, 1-NO₂ C₆H₄BrNO₂ 202.01 586-97-5
1-Bromo-4-methyl-2-nitrobenzene 1-Br, 4-CH₃, 2-NO₂ C₇H₆BrNO₂ 216.04 Not available
2-Bromo-1-methoxy-4-nitrobenzene 2-Br, 1-OCH₃, 4-NO₂ C₇H₆BrNO₃ 232.03 5197-28-4

Key Observations :

  • Electronic Effects : The methoxy group (electron-donating) and nitro group (electron-withdrawing) create opposing electronic effects. In this compound, the nitro group at position 3 may deactivate the ring toward electrophilic substitution, while the methyl group at position 2 adds steric bulk .
  • Positional Isomerism : For example, 2-Bromo-1-methoxy-3-nitrobenzene (CAS 67853-37-6) differs only in the placement of the methyl group, which significantly alters reactivity and crystal packing .

Physical and Chemical Properties

Melting and Boiling Points

  • 4-Bromo-o-toluidine (analog with -NH₂ and -CH₃): Melting point (mp) = 57–59°C; boiling point (bp) = 240°C .
  • 4-Bromo-1-nitrobenzene : Exhibits π-π stacking and weak hydrogen bonding, contributing to its crystalline structure .

Solubility and Stability

  • Bromonitrobenzene derivatives are generally sparingly soluble in water but soluble in organic solvents like dichloromethane . Stability is influenced by nitro group placement; meta-nitro groups (as in the target compound) reduce ring activation compared to para-nitro analogs .

Biological Activity

1-Bromo-4-methoxy-2-methyl-3-nitrobenzene is an aromatic compound with a complex structure that includes a bromine atom, a methoxy group, a methyl group, and a nitro group attached to a benzene ring. Its molecular formula is C8_8H8_8BrNO3_3 and it has a molecular weight of 246.06 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The presence of multiple functional groups in this compound influences its reactivity and biological interactions. The compound is known to undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles.
  • Reduction Reactions : The nitro group can be reduced to an amine.
  • Oxidation Reactions : The methyl group can be oxidized to form a carboxylic acid.

These reactions are critical for the synthesis of derivatives that may exhibit enhanced biological activity.

Biological Activity

Research into the biological activity of this compound reveals several potential pharmacological properties:

Cytotoxicity and Anticancer Potential

The cytotoxic effects of nitroaromatic compounds have been documented in various studies. For example, certain nitro derivatives have demonstrated the ability to induce apoptosis in cancer cells. The mechanism typically involves the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. Further research is needed to elucidate the specific pathways involved for this compound.

Case Studies

Several case studies involving structurally related compounds provide insights into the biological activity of this compound:

  • Study on Antimicrobial Activity : A study evaluating nitro-substituted benzenes found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.
  • Cytotoxic Effects : Research on nitroaromatic compounds has shown that they can inhibit tumor cell proliferation. For instance, derivatives tested against human cancer cell lines demonstrated IC50_{50} values in the micromolar range, indicating effective cytotoxicity.

The mechanism of action for this compound likely involves interaction with cellular targets such as enzymes or receptors. The nitro group may undergo reduction within cells, leading to the formation of reactive intermediates that can interact with nucleophiles in biomolecules, thereby disrupting normal cellular functions.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential against various bacterial strains
CytotoxicityInduces apoptosis in cancer cells
MechanismInteraction with enzymes/receptors; ROS generation

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene, and what key intermediates are involved?

The synthesis of this compound typically involves sequential functionalization of a benzene ring. A feasible route starts with bromination of 4-methoxy-2-methylbenzene, followed by nitration at the meta position relative to the methoxy group. Key intermediates include:

  • 4-Methoxy-2-methylbromobenzene : Generated via electrophilic bromination using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under radical conditions .
  • Nitration precursor : The bromine atom directs nitration to the 3-position due to its ortho/para-directing nature, while the methoxy group (a strong para-director) competes, requiring careful control of reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Q. How can researchers validate the purity and structural integrity of this compound?

Critical characterization methods include:

  • NMR Spectroscopy : Compare chemical shifts (e.g., δ ~3.8 ppm for methoxy protons, δ ~2.3 ppm for methyl protons) and coupling patterns to confirm substitution patterns .
  • HPLC-MS : Assess purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Verify empirical formula (C₈H₇BrNO₃) with ≤0.3% deviation .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during nitration of brominated methoxy-methylbenzene derivatives?

The nitration of 1-Bromo-4-methoxy-2-methylbenzene involves competing directing effects:

  • Methoxy Group : Strongly activates the ring and directs nitration para to itself (position 3) .
  • Bromine Atom : Acts as a weaker ortho/para-director but deactivates the ring, making the meta position (relative to bromine) more favorable. Steric hindrance from the methyl group at position 2 further limits accessibility to the ortho position .
  • Computational Modeling : Density Functional Theory (DFT) can predict charge distribution and transition states to rationalize the dominance of nitration at position 3 .

Q. How should researchers resolve contradictions in spectroscopic data between experimental and predicted values?

Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-Bromo-1-methoxy-3-nitrobenzene, δ 7.2–7.5 ppm for aromatic protons) .
  • Dynamic NMR Studies : Probe temperature-dependent shifts to identify conformational equilibria .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry .

Q. Experimental Design Challenges

Q. What are the critical considerations for optimizing yield in multi-step syntheses of this compound?

Key factors include:

  • Order of Functionalization : Bromination before nitration avoids competing side reactions (e.g., oxidation of methyl groups during nitration) .
  • Catalyst Selection : Use Lewis acids like FeCl₃ for bromination to minimize polybromination .
  • Workup Protocols : Quench nitration mixtures with ice to prevent over-nitration or decomposition .

Q. How can researchers mitigate hazards associated with handling brominated nitroaromatics?

Safety protocols involve:

  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors (e.g., HBr, NOx) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and face shields during scale-up reactions .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. Methodological Recommendations

  • Computational Tools : Employ REAXYS or BKMS_METABOLIC databases to predict reactivity and side products .
  • Scale-Up Strategies : Use flow chemistry for nitration to enhance heat dissipation and safety .

Properties

IUPAC Name

1-bromo-4-methoxy-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(13-2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOPBDDNOSELGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463441
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85598-13-6
Record name 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-methyl-2-nitrophenol (2.200 g, 9.48 mmol) in acetone (35 mL) was added potassium carbonate (3.276 g, 23.70 mmol) and methyl iodide (1.47 mL, 23.70 mmol) and the.mixture was heated to reflux for 4 h. The reaction was cooled to rt, filtered and the filtrate was evaporated under reduced pressure to afford the crude product. Purification of the crude product by column chromatography over silica gel eluting with EtOAc/hexane afforded pure 1-bromo-4-methoxy-2-methyl-3-nitrobenzene as pale yellow solid. 1H NMR (400 MHz, CDCl3) δ=2.33 (s, 2H), 3.87 (s, 3H), 6.78 (d, J=8.84 Hz, 1H) and 7.58 (d, J=8.84 Hz, 1H); MS (ES+): m/z 247.26 [MH+].
Quantity
2.2 g
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3.276 g
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1.47 mL
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35 mL
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Synthesis routes and methods II

Procedure details

4-Bromo-3-methyl-2-nitrophenol (7.17 g, 31 mmol, Intermediate 41) was dissolved in acetone (50 mL). K2CO3 (8.65 g, 62 mmol) was added, followed by MeI (3.9 mL, 62 mmol) and the reaction mixture was stirred at ambient temperature for 18 hrs. The crude mixture was concentrated, H2O was added and the mixture was extracted with CH2Cl2, dried over Na2SO4, filtered and evaporated to give 4-bromo-3-methyl-2-nitrophenyl methyl ether, 7 g (92%).
Quantity
7.17 g
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reactant
Reaction Step One
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0 (± 1) mol
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50 mL
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8.65 g
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3.9 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromo-3-methyl-2-nitro-phenol (30 g, 0.13 mol) in acetone (200 mL) was added K2CO3 (39 g, 0.28 mol) and iodomethane (17.6 mL, 0.28 mol). The mixture was stirred for 18 hrs and then it was concentrated, diluted with water and extracted with CH2Cl2. The organic phase was dried over Na2SO4, filtered and concentrated to give 1-bromo-4-methoxy-2-methyl-3-nitro-benzene (31 g, 96%) which was used without further purification.
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30 g
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reactant
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39 g
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17.6 mL
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200 mL
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